![molecular formula C15H24N5O7P B13396027 [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13396027.png)
[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate: is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an aminopurine moiety linked to a propan-2-yloxymethyl group, further connected to a methoxyphosphoryl group and a propan-2-yl carbonate group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aminopurine moiety: This step involves the synthesis of the 6-aminopurine core, which can be achieved through various methods, including the cyclization of appropriate precursors.
Attachment of the propan-2-yloxymethyl group: This step involves the reaction of the aminopurine with a propan-2-yloxymethyl halide under basic conditions to form the desired intermediate.
Introduction of the methoxyphosphoryl group: The intermediate is then reacted with a methoxyphosphorylating agent, such as methoxyphosphoryl chloride, under controlled conditions to introduce the methoxyphosphoryl group.
Formation of the propan-2-yl carbonate group: Finally, the compound is treated with a carbonate source, such as propan-2-yl chloroformate, to form the propan-2-yl carbonate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopurine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the methoxyphosphoryl group, resulting in the formation of reduced phosphorus-containing species.
Substitution: The compound can participate in substitution reactions, where functional groups on the aminopurine or propan-2-yloxymethyl moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce phosphine or phosphonate derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.
Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its structural similarity to nucleotides suggests it may have antiviral or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用機序
The mechanism of action of [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate involves its interaction with specific molecular targets. The aminopurine moiety allows the compound to bind to nucleic acids, potentially inhibiting DNA or RNA synthesis. The methoxyphosphoryl group can interact with enzymes involved in phosphorylation processes, affecting cellular signaling pathways. Additionally, the propan-2-yl carbonate group may enhance the compound’s stability and bioavailability, facilitating its uptake and distribution within biological systems.
類似化合物との比較
Tenofovir Disoproxil Fumarate: This compound shares structural similarities with [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate, particularly in the aminopurine and phosphonate moieties.
Adefovir Dipivoxil: Another similar compound, Adefovir Dipivoxil, also contains an aminopurine core and a phosphonate group, making it comparable in terms of chemical structure and potential biological activity.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the methoxyphosphoryl and propan-2-yl carbonate groups enhances its stability and versatility, making it a valuable compound for a wide range of applications.
特性
分子式 |
C15H24N5O7P |
|---|---|
分子量 |
417.35 g/mol |
IUPAC名 |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18) |
InChIキー |
PPZMGSJRJBOSTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



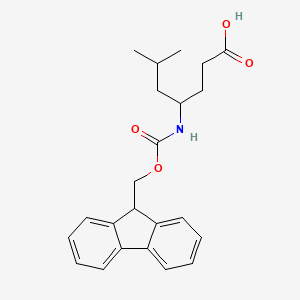
![(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide](/img/structure/B13395963.png)
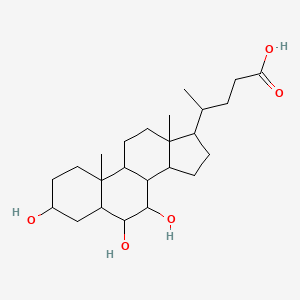
![methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)


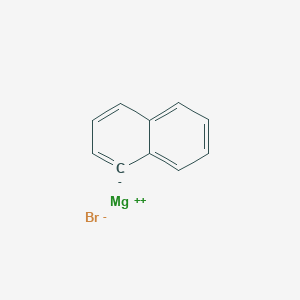
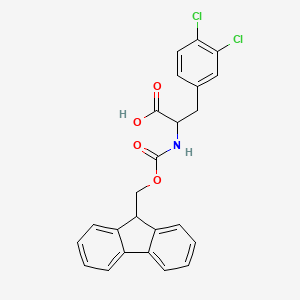
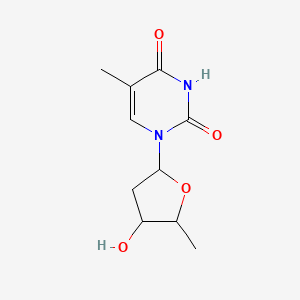
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)
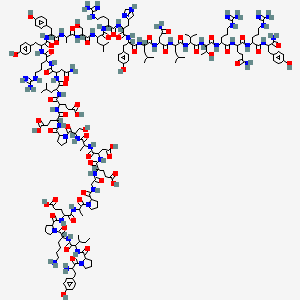

![Methyl 5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13396026.png)
